molecular formula C14H20ClNO2S B15114252 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

Cat. No.: B15114252
M. Wt: 301.8 g/mol
InChI Key: LKRKAPYEAIZBRZ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is an organic compound that features a chlorinated aromatic ring, a hydroxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide typically involves a multi-step process. One common route starts with the chlorination of benzene to form 3-chlorobenzene. This is followed by a Friedel-Crafts acylation to introduce the propanamide group. The hydroxy and methylsulfanyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide
  • 3-(3-chlorophenyl)-N-[2-hydroxy-4-(ethylsulfanyl)butyl]propanamide
  • 3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)pentyl]propanamide

Uniqueness

3-(3-chlorophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties. The combination of a chlorinated aromatic ring, a hydroxy group, and a methylsulfanyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C14H20ClNO2S

Molecular Weight

301.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)propanamide

InChI

InChI=1S/C14H20ClNO2S/c1-19-8-7-13(17)10-16-14(18)6-5-11-3-2-4-12(15)9-11/h2-4,9,13,17H,5-8,10H2,1H3,(H,16,18)

InChI Key

LKRKAPYEAIZBRZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CCC1=CC(=CC=C1)Cl)O

Origin of Product

United States

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